molecular formula C4H3FN2O B12974542 5-Fluoro-1H-imidazole-2-carbaldehyde

5-Fluoro-1H-imidazole-2-carbaldehyde

Cat. No.: B12974542
M. Wt: 114.08 g/mol
InChI Key: UXYQMYREBMZNIM-UHFFFAOYSA-N
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Description

5-Fluoro-1H-imidazole-2-carbaldehyde is a fluorinated derivative of imidazole, a heterocyclic compound containing nitrogen. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-imidazole-2-carbaldehyde typically involves the fluorination of imidazole derivatives. One common method is the reaction of 5-fluoroimidazole with formylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted imidazole derivatives .

Scientific Research Applications

5-Fluoro-1H-imidazole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to biological molecules. This interaction can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-Imidazolecarboxaldehyde
  • 4-Imidazolecarboxaldehyde
  • 1H-Imidazole-2-carbaldehyde

Comparison: 5-Fluoro-1H-imidazole-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its non-fluorinated counterparts, it exhibits enhanced stability, reactivity, and potential biological activities .

Properties

Molecular Formula

C4H3FN2O

Molecular Weight

114.08 g/mol

IUPAC Name

5-fluoro-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C4H3FN2O/c5-3-1-6-4(2-8)7-3/h1-2H,(H,6,7)

InChI Key

UXYQMYREBMZNIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)C=O)F

Origin of Product

United States

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